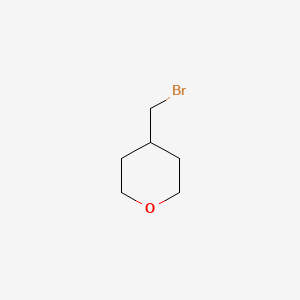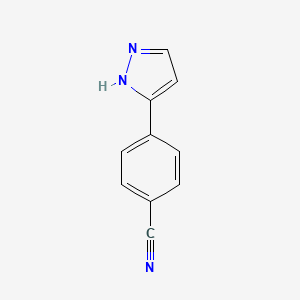
4-(1H-pyrazol-3-yl)benzonitrile
概要
説明
4-(1H-pyrazol-3-yl)benzonitrile is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The benzonitrile group attached to the pyrazole ring indicates the presence of a benzene ring bonded to a nitrile group (C≡N), which can significantly influence the compound's chemical behavior and properties.
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 4-(1H-pyrazol-3-yl)benzonitrile, often involves the formation of the pyrazole ring followed by functionalization at specific positions on the ring. For instance, the synthesis of related compounds has been reported through the coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides, resulting in moderate yields and the formation of the CN functional group, as confirmed by IR and 13C NMR spectroscopy . Additionally, the synthesis of pyrazole derivatives can be achieved through one-pot, multi-component reactions, which offer advantages such as ease of handling and good yields .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods and X-ray crystallography. For example, the structure of a related pyrazole compound was confirmed by single-crystal X-ray diffraction, revealing dihedral angles between the pyrazole ring and attached phenyl rings, indicating a twisted conformation . X-ray powder diffraction methods have also been employed to disclose non-isomorphous crystal structures of polytopic azoles, which interact via hydrogen bonds to form two-dimensional sheets .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including functionalization and condensation reactions. The reactivity of the pyrazole ring allows for the introduction of different substituents, which can lead to the formation of diverse compounds with potential biological activities. For instance, the reaction of pyrazole-3-carboxylic acid with 2,3-diaminopyridine resulted in the formation of a pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative, showcasing the versatility of pyrazole chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of the nitrile group and other substituents can affect properties such as solubility, melting point, and reactivity. Spectroscopic methods, such as FT-IR and NMR, are commonly used to characterize these compounds and provide insights into their electronic structures. Theoretical calculations, including density functional theory (DFT), can complement experimental data by predicting vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals . Additionally, thermal analyses can provide information on the chemical and thermal stability of these compounds .
科学的研究の応用
-
Scientific Field: Medicinal Chemistry
- Application Summary : Pyrazole derivatives, such as 4-(1H-pyrazol-3-yl)benzonitrile, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
-
Scientific Field: Antimicrobial Research
- Application Summary : Pyrazole skeleton based compounds are being researched for their potential antimicrobial properties .
- Methods of Application : This involves the design and synthesis of pyrazole-based compounds, followed by testing their antimicrobial activity .
- Results or Outcomes : The specific outcomes of these studies were not detailed in the source .
-
Scientific Field: Cancer Research
- Application Summary : Certain pyrazole derivatives have shown potential in vitro cytotoxic efficiency .
- Methods of Application : This involves the synthesis of pyrazole derivatives and testing their cytotoxic activity on cancer cells .
- Results or Outcomes : All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC 50 values ranging from 0.426 to 4.943 μM .
-
Scientific Field: Organic Ligands
- Application Summary : Benzimidazoles, which can be synthesized from pyrazole derivatives, are used as organic ligands .
- Methods of Application : The synthesis of benzimidazoles involves the reaction of o-phenylenediamine with carboxylic acids .
- Results or Outcomes : The specific outcomes of these studies were not detailed in the source .
-
Scientific Field: Fluorescent Whitening Dyes
- Application Summary : Benzimidazoles are also used as fluorescent whitening dyes .
- Methods of Application : This involves the synthesis of benzimidazole-based compounds and testing their fluorescence properties .
- Results or Outcomes : The specific outcomes of these studies were not detailed in the source .
-
Scientific Field: Functional Materials
- Application Summary : Benzimidazoles have applications in the development of functional materials .
- Methods of Application : This involves the synthesis of benzimidazole-based compounds and testing their properties as functional materials .
- Results or Outcomes : The specific outcomes of these studies were not detailed in the source .
-
Scientific Field: Chemicals and Pharmaceutical Research
- Application Summary : “4-(1H-pyrazol-3-yl)benzonitrile” is used in the field of chemicals and pharmaceutical research .
- Methods of Application : The specific methods of application in this field were not detailed in the source .
- Results or Outcomes : The specific outcomes of these studies were not detailed in the source .
-
Scientific Field: Synthesis of Heterocycles
- Application Summary : Pyrazole derivatives, such as “4-(1H-pyrazol-3-yl)benzonitrile”, are used in the synthesis of heterocycles .
- Methods of Application : The synthesis of heterocycles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes : Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
-
Scientific Field: Cancer Research
- Application Summary : Certain pyrazole derivatives have shown potent cytotoxic effect against all cancer cells .
- Methods of Application : This involves the synthesis of pyrazole derivatives and testing their cytotoxic activity on cancer cells .
- Results or Outcomes : All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC 50 at dozens of nanomolar levels .
Safety And Hazards
将来の方向性
While specific future directions for “4-(1H-pyrazol-3-yl)benzonitrile” were not found, pyrazole derivatives are a topic of ongoing research due to their diverse pharmacological activities . Further studies could explore the potential applications of “4-(1H-pyrazol-3-yl)benzonitrile” in various therapeutic areas.
特性
IUPAC Name |
4-(1H-pyrazol-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVIWLGAVURNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-3-yl)benzonitrile | |
CAS RN |
474706-35-9 | |
| Record name | 4-(1H-pyrazol-3-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




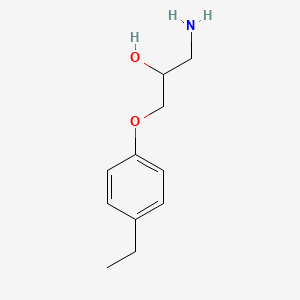

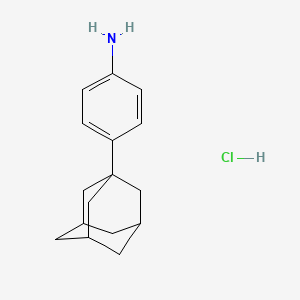


![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)
![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)
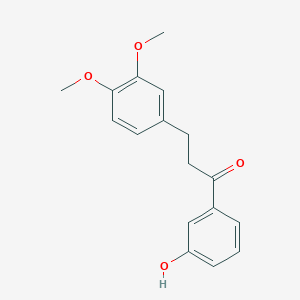
![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)
![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)

